molecular formula C14H9Cl2N3O2S B2964886 N-(2,3-dichlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896339-61-0

N-(2,3-dichlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2964886
CAS No.: 896339-61-0
M. Wt: 354.21
InChI Key: NROZJDZUOWGLHA-UHFFFAOYSA-N
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Description

N-(2,3-Dichlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo-pyrimidine core substituted with a 2,3-dichlorophenyl carboxamide group. This structure combines a planar aromatic system with electron-withdrawing chlorine atoms, which influence both physicochemical properties and biological interactions. The 2-methyl and 5-oxo groups on the thiazolo-pyrimidine core contribute to its rigidity, while the dichlorophenyl moiety enhances hydrophobicity and may improve target binding affinity .

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O2S/c1-7-6-19-13(21)8(5-17-14(19)22-7)12(20)18-10-4-2-3-9(15)11(10)16/h2-6H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROZJDZUOWGLHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in these reactions include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve heating the reactants in the presence of a base or acid catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives .

Scientific Research Applications

N-(2,3-dichlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This inhibition can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations :

  • Chlorine vs.
  • Electronic Effects : The electron-withdrawing Cl substituents may strengthen hydrogen bonding with target proteins compared to methoxy or furan groups .
  • Steric Considerations : Bulky substituents (e.g., cyclohexenyl-ethyl in ) reduce conformational flexibility, whereas smaller groups (e.g., furan-2-ylmethyl) favor better binding pocket accommodation.

Crystallographic and Conformational Analysis

  • Puckering and Dihedral Angles : Crystal studies of ethyl 7-methyl analogs (e.g., ) reveal a flattened boat conformation in the thiazolo-pyrimidine core, with dihedral angles >80° between fused rings. The target compound’s dichlorophenyl group may induce similar conformational rigidity, affecting packing and solubility .
  • Hydrogen Bonding : C–H···O interactions stabilize crystal structures in analogs, suggesting that the target compound’s carbonyl and amide groups could participate in similar intermolecular interactions .

Biological Activity

N-(2,3-dichlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C16H12Cl2N4O2S\text{C}_{16}\text{H}_{12}\text{Cl}_2\text{N}_4\text{O}_2\text{S}

Antitumor Activity

Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit potent antitumor effects. Specifically, derivatives similar to this compound have shown high cytotoxicity against various cancer cell lines, including:

  • HeLa (cervical adenocarcinoma)
  • MCF-7 (breast cancer)

For instance, a related compound demonstrated cytotoxicity against the M-HeLa cell line that was significantly higher than that of the reference drug Sorafenib . This suggests that the thiazolo[3,2-a]pyrimidine scaffold may be a promising structure for developing new anticancer agents.

The proposed mechanisms for the antitumor activity of these compounds include:

  • Inhibition of p38α MAPK : Some derivatives have shown over 70% inhibition of p38α MAPK, a critical pathway in cancer progression and inflammation .
  • Selective Cytotoxicity : The compounds exhibit selective cytotoxicity towards cancer cells while sparing normal cells, which is crucial for reducing side effects in cancer therapy .

Antimicrobial and Antifungal Properties

Thiazolo[3,2-a]pyrimidine derivatives have also been evaluated for their antimicrobial and antifungal activities. In vitro studies suggest that these compounds possess significant antibacterial and antifungal effects against various pathogens. For example, they have shown activity against strains responsible for common infections and diseases .

Acetylcholinesterase Inhibition

These compounds are being studied for their potential as acetylcholinesterase inhibitors. This activity is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease. The inhibition of this enzyme can lead to increased levels of acetylcholine in synaptic clefts, potentially improving cognitive function in affected individuals .

Case Studies

StudyActivityResults
Study 1AntitumorHigh cytotoxicity against M-HeLa cells; selective toxicity
Study 2p38α MAPK Inhibition>70% inhibition observed; potential for therapeutic application
Study 3AntimicrobialSignificant activity against multiple bacterial strains

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